Trimethyl[2-(triphenylsilyl)ethyl]silane
Description
Structure
3D Structure
Properties
CAS No. |
102105-77-1 |
|---|---|
Molecular Formula |
C23H28Si2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
trimethyl(2-triphenylsilylethyl)silane |
InChI |
InChI=1S/C23H28Si2/c1-24(2,3)19-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18H,19-20H2,1-3H3 |
InChI Key |
DKHGTAHNPQIXCO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Trimethyl 2 Triphenylsilyl Ethyl Silane and Analogous Structures
Direct Synthesis Approaches to Organosilicon Compounds
Direct synthesis methods aim to construct the core skeleton of organosilicon compounds in a minimal number of steps. For molecules like Trimethyl[2-(triphenylsilyl)ethyl]silane, these approaches primarily involve the formation of one or more silicon-carbon bonds through hydrosilylation or the use of highly reactive organometallic reagents.
Hydrosilylation Reactions in the Formation of Silicon-Carbon Bonds
Hydrosilylation is a powerful and atom-economical reaction for creating silicon-carbon bonds. nih.govresearchgate.net It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. nih.govresearchgate.net This reaction is one of the most significant processes in organosilicon chemistry, widely used in both industrial and academic settings. nih.gov
For the synthesis of this compound, a plausible hydrosilylation route would involve the reaction of a vinylsilane with a hydrosilane. Specifically, triphenylvinylsilane (B98950) could be reacted with trimethylsilane, or alternatively, vinyltrimethylsilane (B1294299) could be reacted with triphenylsilane (B1312308). The former is often preferred due to the relative availability and stability of the precursors. The reaction typically proceeds via an anti-Markovnikov addition, yielding the desired 1,2-disilylethane structure. researchgate.net
The general transformation can be represented as: Ph3Si-CH=CH2 + H-SiMe3 → Ph3Si-CH2-CH2-SiMe3
This reaction is almost always catalyzed, with platinum complexes being the most common choice. nih.gov The mechanism often involves the oxidative addition of the Si-H bond to the metal center, followed by olefin insertion and reductive elimination to yield the final product. researchgate.net
Organometallic Reagent Coupling Strategies (e.g., Grignard, Lithium Reagents)
The use of organometallic reagents, particularly Grignard (R-Mg-X) and organolithium (R-Li) compounds, is a foundational strategy for forming silicon-carbon bonds. gelest.com These highly nucleophilic reagents readily attack silicon electrophiles, such as chlorosilanes, to create a stable Si-C bond. gelest.comwikipedia.org
In the context of this compound, a Grignard-based approach could be envisioned in several ways:
Reaction of a Silylethyl Grignard Reagent: A pre-formed Grignard reagent, such as 2-(trimethylsilyl)ethylmagnesium chloride, could be reacted with triphenylchlorosilane. Me3Si-CH2-CH2-MgCl + Cl-SiPh3 → Me3Si-CH2-CH2-SiPh3 + MgCl2
Sequential Grignard Reactions: One could start with a dihaloethane, such as 1,2-dibromoethane, and perform sequential reactions. First, react it with magnesium to form a mono-Grignard reagent, which is then reacted with the first chlorosilane (e.g., triphenylchlorosilane). The resulting bromo-functionalized silane (B1218182) could then be converted to a second Grignard reagent and reacted with the second chlorosilane (e.g., trimethylchlorosilane).
These reactions are typically carried out in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are crucial for stabilizing the Grignard reagent. leah4sci.com The choice of solvent can influence the reactivity, with THF generally promoting faster substitution than diethyl ether. gelest.com
Stepwise Functionalization and Derivatization Routes
Stepwise routes offer greater control for constructing complex, unsymmetrical molecules by building the structure in a sequential manner. This involves the selective introduction of different functional groups and the careful formation of the carbon backbone.
Selective Introduction of Trimethylsilyl (B98337) and Triphenylsilyl Groups
The synthesis of an unsymmetrical compound like this compound necessitates methods to introduce the two different silyl (B83357) groups selectively. This is often achieved by exploiting the different steric and electronic properties of the silyl groups and their corresponding reagents. beilstein-journals.org Silyl groups are widely used as protecting groups in organic synthesis, and the principles governing their selective introduction and removal are well-established. chemeurope.comwikipedia.org
The stability of silyl ethers, a common proxy for understanding the general behavior of silyl groups, varies significantly with the substituents on the silicon atom. Sterically bulky groups like triphenylsilyl or tert-butyldiphenylsilyl (TBDPS) are much more stable to hydrolysis and certain reaction conditions than the smaller trimethylsilyl (TMS) group. chemeurope.com
A stepwise synthesis might involve:
Starting with a bifunctional substrate, such as 2-bromoethanol.
Protecting the hydroxyl group with a silyl group that can be removed selectively, for instance, a trimethylsilyl group.
Forming a Grignard reagent from the bromo-functionalized silyl ether and reacting it with triphenylchlorosilane.
Deprotecting the hydroxyl group.
Converting the hydroxyl group into a suitable leaving group (e.g., a tosylate or bromide).
Displacing the leaving group with a trimethylsilyl nucleophile (e.g., using trimethylsilyllithium).
This multi-step approach, while longer, prevents the formation of symmetric byproducts and ensures the correct placement of each distinct silyl group.
Ethylene (B1197577) Bridge Formation and Functionalization
The ethylene (-CH2-CH2-) linker is a key structural motif. While direct methods like hydrosilylation form this bridge in a single step, stepwise approaches can also be used. One classic method for forming a C-C bond is the Wurtz coupling reaction, which involves the reductive coupling of two alkyl halides with a metal, typically sodium. A modified Wurtz coupling could potentially be used to couple (chloromethyl)trimethylsilane with (chloromethyl)triphenylsilane, though this cross-coupling would likely yield a statistical mixture of homo-coupled and hetero-coupled products.
A more controlled, albeit less common, method for forming symmetric 1,2-disilylethanes is through the Kolbe electrolysis of α-silylacetic acids. acs.org This process involves the anodic oxidation of a carboxylate, which decarboxylates to form a radical that subsequently dimerizes. acs.org While primarily demonstrated for symmetrical structures, this highlights alternative strategies for constructing the ethylene bridge.
Catalytic Systems for Silicon-Carbon Bond Formation in Complex Silanes
Catalysis is central to the efficient and selective synthesis of organosilicon compounds. Transition-metal catalysts are particularly vital for reactions like hydrosilylation, which is one of the most effective methods for preparing molecules with a 1,2-disilylethane structure. acs.orgbohrium.com
The field of hydrosilylation catalysis has been dominated by platinum-based systems since their discovery. researchgate.net Common and historically significant catalysts include:
Speier's Catalyst: A solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol.
Karstedt's Catalyst: A platinum(0) complex with divinyltetramethyldisiloxane ligands, known for its high activity. researchgate.net
While platinum catalysts are highly effective, there has been considerable research into developing catalysts based on other transition metals to improve selectivity, reduce cost, and access different reaction pathways. nih.gov Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are also widely used and can offer different selectivity profiles compared to platinum. researchgate.net Other precious metals like ruthenium, iridium, and palladium have also been employed. nih.gov More recently, efforts have focused on developing catalysts based on more abundant and less expensive first-row transition metals such as iron and cobalt. nih.gov
The choice of catalyst can significantly influence the reaction's outcome, including its rate, yield, and regioselectivity (i.e., the preference for α- vs. β-adducts). For terminal alkenes like vinylsilanes, β-addition is strongly favored, leading to the linear 1,2-disubstituted product required for this compound.
Interactive Data Table: Common Hydrosilylation Catalysts
| Catalyst Name | Formula/Description | Typical Substrates | Key Characteristics |
|---|---|---|---|
| Speier's Catalyst | H₂PtCl₆ in alcohol | Alkenes, Alkynes | One of the first widely used catalysts; reliable but may require elevated temperatures. |
| Karstedt's Catalyst | Pt₂(dvtms)₃ | Alkenes, Alkynes | Highly active at low concentrations and room temperature; widely used in industry. |
| Wilkinson's Catalyst | RhCl(PPh₃)₃ | Alkenes, Ketones | Generally provides high selectivity; effective for various functional groups. |
| Iridium Complexes | e.g., [Ir(cod)Cl]₂ | Alkenes | Can offer unique selectivity and functional group tolerance. |
Transition Metal Catalysis in Organosilane Synthesis
Transition metal catalysis is a cornerstone of modern organosilane synthesis, offering efficient and selective routes to a vast array of silicon-containing molecules. nih.gov Beyond the platinum-group metals (Pt, Rh, Ru) traditionally used in hydrosilylation, there is a growing interest in developing catalysts based on more earth-abundant and less expensive metals. nih.gov
The general applicability of transition metal catalysis in organosilane synthesis extends to various reaction types, including:
Hydrosilylation: The addition of a Si-H bond across an unsaturated C-C, C-O, or C-N bond. This is one of the most atom-economical methods for forming Si-C bonds.
Dehydrogenative Silylation: The coupling of a Si-H bond with a C-H bond, releasing dihydrogen as the only byproduct. This method allows for the direct functionalization of C-H bonds. chemrxiv.org
Silylmetalation: The addition of a Si-metal bond across an unsaturated bond.
Cross-coupling reactions: Reactions such as the Hiyama coupling, which involve the coupling of an organosilane with an organic halide in the presence of a palladium catalyst.
The choice of metal and ligand system is crucial in controlling the outcome of these reactions, influencing factors such as activity, regioselectivity, and stereoselectivity. For instance, while platinum catalysts are highly effective for hydrosilylation, rhodium and iridium complexes can also be employed, sometimes offering different selectivity profiles. acs.org
Emerging Catalytic Methods for Di- and Polysilylated Ethanes
Recent research has focused on developing novel catalytic systems for the synthesis of di- and polysilylated ethanes that offer improved efficiency, selectivity, and sustainability. These emerging methods often utilize alternative transition metals or novel reaction pathways.
One area of significant advancement is the use of earth-abundant first-row transition metals, such as iron, cobalt, and nickel, as catalysts for hydrosilylation and related reactions. nih.gov These metals offer a more sustainable alternative to precious platinum-group metals. For example, cobalt complexes have been shown to catalyze the anti-Markovnikov hydrosilylation of vinylsilanes, providing a route to 1,2-disilylethanes. nih.gov
Another emerging strategy is the direct C-H silylation of alkanes, including ethane, to form silylated products. While still a challenging transformation, catalytic systems based on iridium and rhodium have demonstrated the ability to activate C-H bonds and facilitate their silylation. nih.gov This approach avoids the need for pre-functionalized starting materials like alkenes.
Furthermore, catalyst-free methods for the carbosilylation of alkenes are being developed. One such method utilizes silyl boronates and organic fluorides mediated by a strong base to achieve the difunctionalization of alkenes, forming a C-C and a C-Si bond in a single step. nih.gov
The table below highlights some emerging catalytic systems for the synthesis of silylated alkanes.
Purification and Isolation Techniques for Advanced Organosilicon Compounds
The purification and isolation of advanced organosilicon compounds like this compound often present challenges due to their physical properties and potential sensitivity to air and moisture. These compounds are typically high-boiling liquids or low-melting solids and may require specialized techniques for their purification.
Flash Chromatography: For non-volatile or thermally sensitive organosilicon compounds, flash chromatography is a powerful purification method. Given that many organometallic compounds are air-sensitive, modifications to the standard flash chromatography procedure are often necessary. acs.org This can involve performing the entire chromatographic separation under an inert atmosphere, such as nitrogen or argon. Specially designed glassware that allows for the packing and elution of the column without exposure to air is employed. The choice of stationary phase (typically silica (B1680970) gel) and eluent system is critical for achieving good separation.
Distillation: For thermally stable, volatile organosilicon compounds, distillation is a viable purification technique. Fractional distillation under reduced pressure (vacuum distillation) is often required for high-boiling compounds to prevent thermal decomposition. The efficiency of the distillation is dependent on the difference in boiling points of the components in the mixture and the design of the distillation apparatus, including the type of distillation column used. For separating close-boiling chlorosilanes, extractive distillation using a high-boiling solvent to alter the relative volatilities of the components can be employed. google.com
Crystallization/Recrystallization: If the target organosilicon compound is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification. The principle of this technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For air-sensitive compounds, recrystallization must be carried out using inert atmosphere techniques, such as in a Schlenk flask or a glovebox. Finding a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is key to a successful recrystallization.
The following table summarizes the applicability of these purification techniques to advanced organosilicon compounds.
Mechanistic Investigations and Reactivity Profiles of Trimethyl 2 Triphenylsilyl Ethyl Silane
Pathways of Silicon-Carbon Bond Cleavage and Formation
The silicon-carbon (Si-C) bond, while generally stable, can be cleaved under specific conditions through nucleophilic, electrophilic, or radical pathways. wikipedia.org The presence of two different silyl (B83357) moieties in Trimethyl[2-(triphenylsilyl)ethyl]silane allows for a comparative study of these pathways.
Nucleophilic Activation at Silicon Centers
Nucleophilic attack at a silicon center is a fundamental process in organosilicon chemistry. The silicon atom, being more electropositive than carbon, can accommodate a nucleophile to form a pentacoordinate, hypervalent intermediate or transition state. wikipedia.org This activation weakens the adjacent Si-C bonds, making them susceptible to cleavage. nih.govresearchgate.net
In the case of this compound, a nucleophile (Nu⁻) can attack either the silicon of the trimethylsilyl (B98337) group or the triphenylsilyl group. The formation of these hypercoordinate silicon species increases the electron density on the organic substituents, rendering the Si-C bond more prone to cleavage, especially by electrophiles like a proton. nih.govresearchgate.net
Key aspects of nucleophilic activation include:
Formation of Hypervalent Silicon: Lewis bases, such as fluoride (B91410) ions or alkoxides, coordinate to the silicon atom, expanding its coordination number from four to five or even six. nih.govresearchgate.net This process is central to activating the otherwise robust Si-C bond.
Leaving Group Ability: The relative ease of cleavage depends on the stability of the departing carbanion. Cleavage of the Si-CH₂ bond would generate a primary carbanion, which is generally unstable.
Steric Hindrance: The bulky triphenylsilyl group presents greater steric hindrance to an incoming nucleophile compared to the smaller trimethylsilyl group, which can influence the site of attack.
The general mechanism can be envisioned as the initial formation of a pentacoordinate silicate, which then undergoes cleavage.
Electrophilic Substitution and Ipso-Desilylation Processes
Electrophilic attack is another major pathway for Si-C bond cleavage. This can occur on the alkyl chain or, more relevantly for the triphenylsilyl group, on the aromatic rings. nih.gov
Electrophilic Cleavage of Si-Alkyl Bonds: Strong acids can protonate the carbon atom attached to silicon, leading to protodesilylation. This process is generally slow for unstrained alkylsilanes but can be facilitated by the stability of the resulting carbocation. wikipedia.org
Ipso-Desilylation: This is a characteristic reaction of arylsilanes where an incoming electrophile attacks the aromatic ring at the exact position (ipso-carbon) where the silyl group is attached. scholaris.ca The silyl group is an excellent leaving group in electrophilic aromatic substitution. This is attributed to the ability of silicon to stabilize a positive charge in the β-position (the Wheland intermediate) through hyperconjugation. scholaris.ca For this compound, the phenyl rings of the triphenylsilyl moiety are susceptible to ipso-substitution by various electrophiles (E⁺), such as halogens or nitrosonium ions, leading to the formation of a substituted benzene (B151609) derivative and cleaving one of the Si-C(aryl) bonds. nih.govorganic-chemistry.org While some Friedel-Crafts alkylations on phenylsilanes can yield meta and para products, ipso-substitution is a common and synthetically useful pathway. oup.com
| Electrophile (E⁺) | Reagent Example | Product of Ipso-Substitution |
| H⁺ | Trifluoroacetic Acid (TFA) | Benzene |
| Br⁺ | Bromine (Br₂) | Bromobenzene |
| I⁺ | Iodine Monochloride (ICl) | Iodobenzene |
| NO₂⁺ | Nitronium Tetrafluoroborate | Nitrobenzene |
Radical Reactions Involving Silyl Radicals
Silyl radicals can be generated from organosilanes, typically from silyl hydrides like tris(trimethylsilyl)silane (B43935) (TTMSS), through radical initiation. nih.gov Although this compound does not possess a reactive Si-H bond for easy radical generation, its Si-C bonds could be involved in reactions with other radical species.
The general process for silyl radical involvement in synthesis often follows a chain mechanism:
Initiation: A radical initiator generates a silyl radical from a silyl hydride.
Propagation: The silyl radical can perform actions like halogen-atom abstraction from an alkyl halide to generate an alkyl radical. nih.govrsc.org This alkyl radical can then participate in further reactions.
Termination: Radicals combine to terminate the chain.
Silyl radicals are versatile intermediates used in a variety of transformations, including reductions, consecutive radical reactions, and hydrosilylations. researchgate.net The activation of alkyl halides via halogen atom transfer by silyl radicals is a particularly facile process. rsc.org While direct radical generation from this compound is less common, understanding these pathways is crucial for predicting its behavior in radical environments.
Stereochemical Aspects of Reactions Involving this compound
The stereochemical outcome of reactions at a silicon center is highly dependent on the reaction mechanism, the nature of the nucleophile, and the solvent. researchgate.net Nucleophilic substitution at silicon can proceed with either retention or inversion of configuration.
Inversion of Configuration: This outcome is analogous to the Sₙ2 reaction at a carbon center and typically involves a backside attack by the nucleophile. researchgate.net It often proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the leaving group occupy the axial positions.
For this compound, if one of the silicon atoms were chiral (by replacing one of the methyl or phenyl groups with a different substituent), its reactions would follow these stereochemical principles. For instance, the hydrogen peroxide oxidation of certain Si-C bonds is known to proceed with retention of configuration. nih.gov The development of methods to create silicon-stereogenic centers with high optical purity is an active area of research. nih.govresearchgate.net
Chemo- and Regioselectivity in Transformations of Silyl-Substituted Ethanes
Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference of reaction at one position over another. In this compound, the key question of selectivity revolves around the differential reactivity of the trimethylsilyl versus the triphenylsilyl group, and the various Si-C bonds.
Factors influencing selectivity:
Steric Hindrance: The triphenylsilyl group is significantly bulkier than the trimethylsilyl group. This would favor nucleophilic attack at the less hindered trimethylsilyl silicon atom. Conversely, reactions involving radical abstraction might be influenced by the stability of the resulting radical.
Electronic Effects: The phenyl groups on the triphenylsilyl moiety are electron-withdrawing via induction but can be electron-donating through resonance. The methyl groups on the trimethylsilyl moiety are weakly electron-donating. These electronic differences can affect the Lewis acidity of the silicon centers and the stability of reaction intermediates.
Bond Strength: The strengths of the Si-C(methyl), Si-C(phenyl), and Si-C(ethyl) bonds are different, which can influence which bond is most likely to be cleaved under thermal or radical conditions.
For example, in an electrophilic ipso-desilylation reaction, the attack would be regioselectively directed to one of the phenyl rings on the triphenylsilyl group, leaving the trimethylsilyl group and the ethyl bridge intact. In a nucleophilically-activated cleavage, the less sterically hindered trimethylsilyl group might be the preferred site of attack.
| Reaction Type | Probable Site of Attack | Reason |
| Nucleophilic Attack | Trimethylsilyl Group | Less steric hindrance. |
| Electrophilic Attack (ipso) | Phenyl ring of Triphenylsilyl Group | Arylsilanes are activated for ipso-substitution. |
| Radical Abstraction | Dependent on C-H/Si-C bond strength | Relative stability of potential radical intermediates. |
Stability and Degradation Mechanisms under Various Chemical Environments
Organosilicon compounds exhibit a wide range of stabilities. Unstrained silicon-carbon bonds are generally robust and resistant to hydrolysis and oxidation under ambient conditions. wikipedia.org However, they are susceptible to degradation under strongly acidic or basic conditions.
Acidic Conditions: Strong acids can promote the cleavage of Si-C bonds, a process known as protodesilylation. researchgate.net The mechanism typically involves protonation of the carbon atom attached to silicon. The stability of the Si-C bond in acidic media can be influenced by the nature of the organic group; for instance, arylsilane bonds can be cleaved during the polycondensation of organosilanes under acidic conditions. rsc.org
Basic Conditions: The Si-C bond is more susceptible to cleavage under basic conditions, especially with nucleophiles like hydroxide (B78521) or fluoride. The reaction is initiated by the nucleophilic attack on the silicon atom, forming a pentacoordinate intermediate that facilitates the departure of the carbon group as a carbanion. researchgate.netrsc.org The stability of this departing carbanion is a key factor; groups that form more stable carbanions are cleaved more readily.
Thermal Stability: The Si-C bond has significant thermal stability. However, at elevated temperatures, isomerization or decomposition can occur, sometimes involving radical pathways or intramolecular rearrangements like C-H bond activation. nih.gov
For this compound, the presence of two silyl groups may influence its degradation profile. The triphenylsilyl group, with its bulky phenyl substituents, might offer some steric protection to the core structure, potentially enhancing its thermal stability compared to simpler alkylsilanes.
Advanced Spectroscopic and Structural Elucidation of Trimethyl 2 Triphenylsilyl Ethyl Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. For Trimethyl[2-(triphenylsilyl)ethyl]silane, a complete analysis would involve a combination of one-dimensional (¹H, ¹³C, ²⁹Si) and two-dimensional NMR experiments.
Multinuclear NMR (¹H, ¹³C, ²⁹Si) Chemical Shift Analysis
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The predicted chemical shifts for this compound are based on the analysis of its constituent functional groups: the trimethylsilyl (B98337) group, the triphenylsilyl group, and the ethyl bridge.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the trimethylsilyl group, the ethyl bridge, and the phenyl groups.
Trimethylsilyl Protons (-Si(CH₃)₃): A sharp singlet is anticipated for the nine equivalent protons of the trimethylsilyl group, typically appearing in the upfield region around 0.0 ppm, as is characteristic for trimethylsilyl moieties.
Ethyl Bridge Protons (-CH₂-CH₂-): The two methylene (B1212753) groups of the ethyl bridge would likely appear as two distinct multiplets, specifically triplets of triplets, due to coupling with each other and with the adjacent silicon atoms. The protons on the carbon adjacent to the trimethylsilyl group are expected to be slightly more shielded than those adjacent to the triphenylsilyl group.
Triphenylsilyl Protons (-Si(C₆H₅)₃): The protons on the fifteen phenyl groups would generate complex multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The ortho, meta, and para protons may show distinct chemical shifts.
¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon environment in the molecule.
Trimethylsilyl Carbons (-Si(CH₃)₃): A single resonance is expected for the three equivalent methyl carbons of the trimethylsilyl group, appearing at a characteristic upfield chemical shift.
Ethyl Bridge Carbons (-CH₂-CH₂-): Two distinct signals are predicted for the two methylene carbons of the ethyl bridge.
Triphenylsilyl Carbons (-Si(C₆H₅)₃): Four signals are expected for the phenyl carbons: one for the ipso-carbon (the carbon directly attached to the silicon atom), and one each for the ortho, meta, and para carbons.
²⁹Si NMR: Silicon-29 NMR is particularly valuable for organosilicon compounds, providing direct insight into the silicon environments. Two distinct signals are expected for the two silicon atoms in this compound. The chemical shift of the silicon in the trimethylsilyl group will differ from that of the silicon in the triphenylsilyl group due to the different electronic effects of the methyl and phenyl substituents.
Predicted NMR Data:
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -Si(CH₃)₃ | ~ 0.0 | Singlet |
| -CH₂-Si(CH₃)₃ | ~ 0.5 - 1.0 | Multiplet | |
| -CH₂-Si(C₆H₅)₃ | ~ 1.0 - 1.5 | Multiplet | |
| -Si(C₆H₅)₃ | ~ 7.2 - 7.8 | Multiplet | |
| ¹³C | -Si(CH₃)₃ | ~ 0 - 5 | Quartet |
| -CH₂-Si(CH₃)₃ | ~ 10 - 15 | Triplet | |
| -CH₂-Si(C₆H₅)₃ | ~ 15 - 20 | Triplet | |
| ipso-C of Phenyl | ~ 130 - 135 | Singlet | |
| ortho-C of Phenyl | ~ 134 - 136 | Doublet | |
| meta-C of Phenyl | ~ 128 - 130 | Doublet | |
| para-C of Phenyl | ~ 129 - 131 | Doublet | |
| ²⁹Si | -Si(CH₃)₃ | ~ 0 - 5 | |
| -Si(C₆H₅)₃ | ~ -10 to -20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the protons on the adjacent methylene groups of the ethyl bridge.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals for the trimethylsilyl methyl groups and the ethyl bridge carbons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity between the ethyl bridge and the two different silyl (B83357) groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the through-space proximity of protons, which can be useful in determining the preferred conformation of the ethyl bridge.
Variable Temperature NMR Studies for Conformational Dynamics
The ethyl bridge in this compound can adopt different conformations due to rotation around the C-C and Si-C bonds. Variable temperature NMR studies could provide insights into the dynamics of these conformational changes. By monitoring the chemical shifts and line shapes of the ethyl bridge protons and carbons at different temperatures, it would be possible to determine the energy barriers for bond rotation and identify the most stable conformer(s).
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopic Investigations
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Phenyl) |
| 2960-2850 | C-H stretch | Aliphatic (Methyl, Ethyl) |
| 1430-1480 | C=C stretch | Aromatic Ring |
| 1250 | Si-CH₃ deformation | Trimethylsilyl |
| 1100-1000 | Si-Ph stretch | Triphenylsilyl |
| 840-750 | Si-C stretch | |
| 740-690 | C-H out-of-plane bend | Monosubstituted Phenyl |
Raman Spectroscopic Characterization of Silicon-Containing Bonds
Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds, such as the Si-Si and Si-C bonds. The Raman spectrum of this compound would complement the FTIR data and provide more detailed information about the silicon-containing moieties. Strong Raman signals are expected for the symmetric vibrations of the Si-C bonds in both the trimethylsilyl and triphenylsilyl groups, as well as for the aromatic ring stretching modes of the phenyl groups.
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule and for gaining insight into its structure through controlled fragmentation.
Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques that provide complementary information for structural elucidation.
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation. This process is highly valuable for creating a detailed fragmentation pattern, which acts as a molecular fingerprint. For this compound, the molecular ion (M+) peak may be of low abundance or even absent due to the molecule's susceptibility to fragmentation at the Si-C and C-C bonds.
Chemical Ionization (CI): In contrast, CI is a soft ionization method that uses a reagent gas (such as methane (B114726) or isobutane) to produce protonated molecules, typically [M+H]+. This technique minimizes fragmentation, resulting in a prominent pseudomolecular ion peak, which is crucial for confirming the molecular weight of the parent compound. For this compound, CI would be the preferred method to confidently determine its monoisotopic mass.
| Ionization Method | Key Feature | Information Obtained for this compound |
| Electron Ionization (EI) | Hard ionization, extensive fragmentation | Detailed fragmentation pattern, structural fingerprint |
| Chemical Ionization (CI) | Soft ionization, minimal fragmentation | Confirmation of molecular weight via [M+H]+ |
The fragmentation of this compound in EI-MS is dictated by the relative strengths of its bonds and the stability of the resulting fragments. The presence of two silicon centers and bulky phenyl groups leads to characteristic cleavage pathways.
Key fragmentation pathways include:
α-Cleavage: Fission of the C-C bond of the ethyl bridge is a likely event.
Si-C Bond Cleavage: The bonds between silicon and the methyl or phenyl groups, as well as the bond between silicon and the ethyl bridge, are susceptible to cleavage. Loss of a methyl radical (•CH3, 15 Da) from the trimethylsilyl group to form a stable [M-15]+ ion is a common fragmentation for trimethylsilyl compounds.
Formation of Silyl Cations: The formation of the trimethylsilyl cation [Si(CH3)3]+ at m/z 73 is a hallmark of compounds containing this group and is often a base peak. Similarly, the triphenylsilyl cation [Si(C6H5)3]+ at m/z 259 is a highly stable and prominent fragment.
Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible, leading to the elimination of neutral molecules.
The analysis of these fragments allows for the reconstruction of the molecule's structure. For instance, the detection of both m/z 73 and m/z 259 strongly indicates the presence of both trimethylsilyl and triphenylsilyl moieties.
| Plausible Fragment Ion | Structure | m/z (Monoisotopic) | Significance |
| [M-CH3]+ | [C23H27Si2(C6H5)2]+ | 359.16 | Loss of a methyl group from the trimethylsilyl end. |
| [Si(C6H5)3]+ | Triphenylsilyl cation | 259.11 | Indicates the presence of the triphenylsilyl group. |
| [Si(CH3)3]+ | Trimethylsilyl cation | 73.05 | Diagnostic for the trimethylsilyl group; often the base peak. |
X-ray Crystallography for Solid-State Molecular Architecture
While mass spectrometry provides information on the connectivity of atoms, X-ray crystallography reveals the precise three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, a specific crystal structure for this compound has not been reported in publicly available databases. However, analysis of closely related structures, such as those containing triphenylsilyl moieties, provides insight into the expected molecular architecture.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for verifying the purity of this compound and for analyzing any potential mixtures or reaction byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and semi-volatile compounds. Given its molecular weight and the presence of non-polar alkyl and aryl groups, this compound is amenable to GC analysis, likely requiring a high-temperature column and programmed temperature ramp to ensure elution.
The retention time in GC is dependent on the compound's volatility and its interaction with the stationary phase of the column. Due to its relatively high molecular weight, this compound would be expected to have a longer retention time compared to smaller organosilicon compounds. The use of a non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase, would be appropriate for this non-polar analyte. The mass spectrometer detector provides mass spectra of the eluting peaks, allowing for positive identification and the assessment of purity by detecting any co-eluting impurities.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for analyzing the molecular weight distribution of polymers and oligomers. azom.com While this compound is a discrete molecule, it can serve as a monomer or a building block for larger oligomeric or polymeric structures. Should such derivatives be synthesized, GPC would be the method of choice for their characterization. wikipedia.org
In GPC, molecules are separated based on their hydrodynamic volume in solution. Larger molecules elute earlier from the column than smaller molecules. By calibrating the GPC system with polymer standards of known molecular weights (e.g., polystyrene), the molecular weight distribution (including the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of any resulting oligomers or polymers can be determined. This information is critical for understanding how the properties of the material relate to the chain length of the polymer.
| Analytical Technique | Principle | Application to this compound & its Derivatives |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and interaction with stationary phase, followed by mass analysis. | Purity assessment of the monomer, identification of volatile impurities. |
| Gel Permeation Chromatography (GPC) | Separation by hydrodynamic volume in solution. | Characterization of molecular weight distribution of potential oligomeric or polymeric derivatives. |
Computational and Theoretical Investigations on Trimethyl 2 Triphenylsilyl Ethyl Silane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. However, specific studies detailing these calculations for Trimethyl[2-(triphenylsilyl)ethyl]silane are not found in the reviewed literature.
No dedicated Density Functional Theory (DFT) studies investigating the specific molecular conformations, rotational barriers, and potential energy surfaces of this compound have been published in the scientific literature searched. While general-purpose databases may contain a predicted 3D structure, detailed conformational analysis via DFT is not available.
Specific ab initio studies, such as those employing methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis to investigate the nature of the chemical bonds (e.g., Si-C, Si-Si framework) within this compound, have not been reported. While ab initio methods are powerful tools for such analysis, their application to this specific molecule has not been documented in available research.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
While online tools can predict NMR spectra, comprehensive computational studies predicting a full range of spectroscopic parameters (such as IR, Raman, UV-Vis) for this compound are not present in the literature. Furthermore, no studies could be found that validate such theoretical predictions against experimentally obtained spectroscopic data for this compound.
Molecular Dynamics Simulations for Conformational Space Exploration
No molecular dynamics (MD) simulation studies focused on exploring the conformational space, flexibility, and dynamic behavior of this compound in different environments (e.g., in solution or in the solid state) have been reported. Such simulations would provide insight into the molecule's behavior over time, but this research has not been published.
Structure-Reactivity and Structure-Property Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) studies specifically targeting this compound could not be located. These computational models rely on existing data to correlate molecular structure with activity or properties, and the necessary foundational research for this specific compound appears to be unavailable.
Transformational Chemistry and Advanced Derivatization Strategies for Analytical and Synthetic Purposes
Functional Group Interconversions on the Ethylene (B1197577) Bridge
The ethylene bridge connecting the two silicon atoms in Trimethyl[2-(triphenylsilyl)ethyl]silane is a saturated, non-polar hydrocarbon chain. While generally stable, this linker can be functionalized, primarily through free-radical reactions. Introduction of functional groups onto this bridge would typically require harsh conditions, such as UV light or high temperatures in the presence of a radical initiator.
One potential transformation is radical halogenation, where a hydrogen atom on the ethylene bridge is substituted with a halogen like bromine or chlorine. This reaction would create a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups, including hydroxyls, amines, and cyanides. However, controlling the regioselectivity of such a reaction would be challenging, potentially leading to a mixture of products with the halogen at different positions on the bridge. The high reactivity of bis(silylene) compounds toward unsaturated molecules, including the activation of C-C double bonds, suggests that if a double bond were introduced onto the bridge (e.g., through an elimination reaction), it would become a site of significant reactivity. acs.org
Selective Cleavage of Silyl (B83357) Groups for Downstream Synthesis
The presence of two distinct silyl groups, the aliphatic trimethylsilyl (B98337) (TMS) and the aromatic triphenylsilyl (TPS), is a key feature of the molecule's synthetic utility. The differential stability of these groups allows for selective cleavage, enabling one to be removed while the other remains, thus serving as a protecting group for a reactive site.
The relative stability of silyl ethers to acid-catalyzed hydrolysis generally follows the order: TMS < TES (triethylsilyl) < TPS < TBS (tert-butyldimethylsilyl). gelest.com This suggests that the TMS group can be cleaved under milder acidic conditions while leaving the more robust TPS group intact. Conversely, the Si-C(aryl) bond of the TPS group is susceptible to cleavage by electrophiles, a reaction not readily undergone by the Si-C(alkyl) bonds of the TMS group.
Fluoride (B91410) ions, commonly delivered by reagents like tetra-n-butylammonium fluoride (TBAF), are highly effective for cleaving silicon-carbon and silicon-oxygen bonds. gelest.comorganic-chemistry.org While TBAF is a powerful tool for deprotection, achieving high selectivity between two different silyl groups can depend heavily on steric hindrance and the specific reaction conditions. gelest.com The less sterically hindered TMS group is generally more susceptible to fluoride-mediated cleavage than the bulkier TPS group.
| Silyl Group | Relative Stability to Acid | Common Cleavage Reagents | Notes |
|---|---|---|---|
| Trimethylsilyl (TMS) | Low | Mild acid (e.g., Acetic Acid), Fluoride sources (TBAF), Methanolysis | Generally the most labile silyl group, making it useful as a temporary protecting group. gelest.comnih.gov |
| Triphenylsilyl (TPS) | High | Stronger acid, Fluoride sources (TBAF), Electrophilic cleavage | More robust than TMS due to the electron-withdrawing nature and steric bulk of the phenyl groups. |
Introduction of New Functionalities onto Silyl Moieties
Further derivatization of this compound can be achieved by modifying the peripheral organic groups on the silicon atoms.
On the Triphenylsilyl (TPS) Moiety: The three phenyl rings of the TPS group are susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org Reactions such as nitration (using nitric acid and sulfuric acid), halogenation (using Br2 or Cl2 with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid) can introduce functional groups onto the aromatic rings. byjus.com The silyl group itself acts as a meta-director in some cases but can be ortho-, para-directing as well, influencing the position of the incoming electrophile. msu.edu Such modifications could be used to tune the electronic properties or to introduce points for further chemical linkage.
On the Trimethylsilyl (TMS) Moiety: The methyl groups of the TMS moiety are less reactive than the phenyl rings. However, under free-radical conditions, it is possible to halogenate these methyl groups to form, for example, a (bromomethyl)dimethylsilyl group. This introduces a reactive electrophilic site that can be used for subsequent nucleophilic substitution reactions, effectively functionalizing the TMS end of the molecule.
Applications in Analytical Derivatization Techniques
While this compound is a subject of synthetic interest, the trimethylsilyl (TMS) group it contains is a cornerstone of derivatization techniques in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS).
Trimethylsilyl Derivatization in GC-MS Analysis
Many biologically and chemically significant molecules, such as alcohols, carboxylic acids, and amines, contain active hydrogen atoms that make them polar and non-volatile. wikipedia.orgyoutube.com This inherent lack of volatility prevents their direct analysis by GC. Silylation is a chemical modification process that replaces these active hydrogens with a TMS group. nih.govchemeurope.com
The primary benefits of this derivatization are:
Increased Volatility: The replacement of polar -OH, -NH, or -SH groups with a non-polar, non-hydrogen-bonding trimethylsiloxy [-O-Si(CH3)3] group significantly reduces intermolecular forces and lowers the boiling point of the analyte, making it suitable for GC analysis. wikipedia.orgyoutube.com
Enhanced Thermal Stability: Silylated derivatives are often more thermally stable than their parent compounds, preventing decomposition in the hot GC injection port and column. youtube.com
Characteristic Mass Spectra: TMS derivatives often produce predictable and informative fragmentation patterns in mass spectrometry, aiding in structural elucidation and identification.
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). nih.govthescipub.com
Strategies for Avoiding Artifact Formation in Silylation Reactions
Although silylation is a powerful technique, it can sometimes lead to the formation of unexpected by-products, or artifacts, which complicate chromatographic analysis by producing multiple peaks for a single analyte. wordpress.comnih.gov
Common causes of artifact formation and strategies to avoid them include:
Presence of Moisture: Water readily hydrolyzes both the silylating reagent and the silylated product. All glassware, solvents, and samples must be scrupulously dried before the reaction. youtube.com
Incomplete Derivatization: If the reaction does not go to completion, both the original analyte and partially derivatized intermediates may be detected. This can be overcome by using a sufficient excess of the silylating reagent and optimizing reaction time and temperature. nih.govwordpress.com
Side Reactions: Certain functional groups can undergo side reactions. For instance, aldehydes and ketones can form multiple derivatives due to tautomerization. researchgate.net A two-step derivatization, involving methoximation prior to silylation, can "lock" these carbonyl groups and prevent the formation of multiple isomers. youtube.com
Reagent and Solvent Artifacts: The derivatizing agents themselves or the solvents (e.g., pyridine, DMF) can sometimes produce peaks in the chromatogram. Running a reagent blank is essential for identifying these interferences. wordpress.com
Optimization of Derivatization Protocols
To ensure complete and reproducible derivatization, several parameters of the protocol must be optimized. The optimal conditions depend on the analyte's structure and the sample matrix.
| Parameter | Considerations | Common Approaches |
|---|---|---|
| Silylating Reagent | Reactivity varies; MSTFA is more volatile than BSTFA, which can be an advantage. thescipub.comresearchgate.net | Choose based on the functional groups to be derivatized. BSTFA + 1% TMCS is a powerful and common choice. thescipub.com |
| Catalyst | Catalysts like TMCS increase the reactivity of the silylating agent, especially for hindered groups. | TMCS is frequently included in commercial reagent formulations. Pyridine can also act as a catalyst and acid scavenger. |
| Solvent | The solvent must be dry and inert, and able to dissolve the analyte. | Pyridine, acetonitrile, and dimethylformamide (DMF) are common choices. |
| Temperature & Time | Higher temperatures and longer times increase reaction rates but may degrade sensitive analytes. | Typical conditions range from room temperature for 1-2 hours to 60-80°C for 15-60 minutes. Must be determined empirically for each analyte. |
| Reagent Ratio | A significant molar excess of the reagent is needed to drive the reaction to completion. | A common starting point is a 2:1 molar ratio of silylating reagent to active hydrogen sites. |
By carefully controlling these factors, analysts can develop robust and reliable methods for the GC-MS analysis of a wide range of compounds, leveraging the power of trimethylsilyl derivatization.
Applications of Trimethyl 2 Triphenylsilyl Ethyl Silane in Advanced Materials and Catalysis
Role as a Precursor in Polymer Synthesis and Material Science
Organosilicon compounds are foundational in creating advanced materials due to their unique properties like thermal stability, chemical inertness, and flexibility. iust.ac.ir The versatility of silicon allows for the synthesis of a wide array of complex compounds including silanes and siloxanes, which serve as critical components for designing materials with specific functionalities. iust.ac.ir
Silicone-Based Materials with Tailored Properties
The incorporation of specific organosilicon precursors into polymer chains is a key strategy for tailoring the final properties of silicone-based materials. semanticscholar.org The structure of Trimethyl[2-(triphenylsilyl)ethyl]silane, containing both aliphatic and aromatic groups, allows for precise control over the characteristics of the resulting polymer.
The triphenylsilyl group, due to its rigidity and bulk, can enhance the thermal stability and mechanical strength of a silicone polymer. semanticscholar.org Arylsilanes are noted for creating materials with greater thermal stability compared to their alkyl counterparts due to the higher ionic character of the C-Si bond in this context. semanticscholar.org In contrast, the trimethylsilyl (B98337) group is often used to control chain length or to provide flexible linkages. By varying the concentration of this precursor in a copolymerization reaction, material properties such as hardness, flexibility, and thermal resistance can be systematically adjusted.
Table 1: Influence of Silyl (B83357) Group Substituents on Silicone Polymer Properties
| Substituent Group | Primary Contribution to Polymer Properties | Example Precursor Fragment |
|---|---|---|
| Phenyl | Increases thermal stability, rigidity, and refractive index. | Triphenylsilyl |
| Methyl | Enhances flexibility, hydrophobicity, and provides low-temperature performance. | Trimethylsilyl |
Hybrid Organic-Inorganic Materials Development
Hybrid organic-inorganic materials combine the advantages of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). Organofunctional silanes are pivotal in the synthesis of these materials, acting as molecular bridges that covalently link the organic and inorganic phases. mdpi.com
This compound is well-suited for this role. The silane (B1218182) functional groups can participate in sol-gel processes, typically with tetraalkoxysilanes, to form a stable inorganic silica (B1680970) or polysiloxane network. cmu.edu Simultaneously, the organic substituents (phenyl and ethyl groups) can be integrated with or become a part of an organic polymer matrix. This "one-pot" co-condensation approach is a common method for producing hybrid materials with highly tunable properties for applications ranging from catalysis to optics. cmu.edu
High-Refractive-Index Materials Fabrication
There is a growing demand for high-refractive-index polymers for optical applications such as advanced lenses and coatings. google.com A primary strategy for increasing the refractive index (RI) of silicone polymers is to incorporate atoms or functional groups with high molar refraction. The inclusion of aromatic groups, particularly phenyl rings, is a highly effective method. googleapis.com
The triphenylsilyl moiety of this compound makes it an excellent precursor for high-RI materials. Polysiloxanes containing a high proportion of phenyl groups exhibit significantly higher refractive indices than standard polydimethylsiloxane (B3030410) (PDMS). The high electron density of the aromatic rings contributes directly to the material's ability to bend light. By incorporating precursors like this compound into a polysiloxane network, it is possible to fabricate transparent materials with a precisely controlled, high refractive index. google.comgoogleapis.com
Table 2: Refractive Index of Polysiloxanes with Different Substituents
| Polymer/Precursor Type | Typical Refractive Index (RI) | Key Structural Feature |
|---|---|---|
| Polydimethylsiloxane (PDMS) | ~1.40 | Methyl groups |
| Polysiloxane with Phenyl Groups | >1.55 | Phenyl groups |
| Polysiloxane with Thio-ether Groups | Up to 1.70 | Sulfur-containing groups googleapis.com |
Utilization in Catalytic Processes
The utility of this compound also extends to catalysis, where it can be involved as a reagent or as a structural component in a ligand.
Involvement in Organometallic Catalysis as a Ligand or Reagent
In organometallic chemistry, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. Tertiary phosphines are common ligands, and their properties can be modified by attaching functional groups, including silyl groups. researchgate.net While not a phosphine (B1218219) itself, the bulky triphenylsilyl group of this compound is of interest. Bulky substituents are often used to create a specific steric environment around a metal center, which can influence substrate binding and reaction pathways. researchgate.net The tris(trimethylsilyl)silyl group, for example, is known for its significant steric bulk and is used in various coordination and organometallic compounds. researchgate.net By analogy, the triphenylsilyl group can serve a similar purpose, providing steric hindrance that can be beneficial for certain catalytic transformations.
Applications in Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like a C=C or C≡C bond), is a fundamental process in organosilicon chemistry. libretexts.org This reaction is widely used to synthesize a vast range of organosilane compounds. pku.edu.cn
This compound can be a product of a hydrosilylation reaction. For instance, the catalyzed addition of triphenylsilane (B1312308) (Ph₃SiH) across the double bond of trimethyl(vinyl)silane would yield the target molecule. This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum. libretexts.org The reaction provides a direct and efficient route to forming the Si-C bond that constitutes the ethyl bridge in the molecule. nih.gov
Table 3: Example of a Hydrosilylation Reaction Scheme
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| Triphenylsilane | Trimethyl(vinyl)silane | Platinum-based catalyst | This compound |
| Triethylsilane | Trimethylsilylethene | Ru₃(CO)₁₂ | (E)-1-triethylsilyl-2-trimethylsilylethene |
This synthetic utility underscores the role of hydrosilylation as a key enabling technology for accessing complex organosilanes like this compound for their subsequent use in material science. libretexts.org
Radical Reductions and Group Transfer Processes
In the realm of organic synthesis, radical reactions offer a powerful method for forming carbon-carbon and carbon-heteroatom bonds. Silanes, particularly those with a silicon-hydrogen (Si-H) bond, have emerged as important reagents in these processes, often serving as less toxic alternatives to organotin compounds like tributyltin hydride. organic-chemistry.orgorganic-chemistry.org The efficacy of a silane as a radical reducing agent is related to the bond dissociation energy of its Si-H bond. For instance, tris(trimethylsilyl)silane (B43935) (TTMSS) is an excellent radical reducing agent because the replacement of alkyl groups with silyl groups weakens the central Si-H bond. organic-chemistry.org This compound effectively reduces a variety of functional groups, including halides and chalcogens, via a radical chain mechanism. organic-chemistry.orgnih.gov
The typical mechanism involves the abstraction of a hydrogen atom from the silane by a radical initiator, generating a silyl radical. This silyl radical then participates in the desired chemical transformation. Organosilanes like TTMSS and triphenylsilane have proven to be effective free-radical reducing agents that can substitute for tri-n-butyltin hydride. gelest.comthermofishersci.in
However, the specific compound this compound lacks the crucial Si-H bond necessary for it to function as a radical reducing agent in the conventional sense. Its structure consists of stable silicon-carbon and silicon-methyl/phenyl bonds, which are not prone to homolytic cleavage to generate radicals under typical conditions.
Similarly, group transfer processes in this context often involve the transfer of a functional group mediated by a radical intermediate. While there are examples of silicon group transfer in different chemical contexts, such as the unexpected transfer in difunctional alkoxy silanes during hydrosilylation researchgate.net, there is no specific documented evidence of this compound being utilized for radical-mediated group transfer processes. Such applications are generally characteristic of more reactive organosilicon compounds. rsc.orgnih.gov
Contributions to Organic Synthesis as a Reagent or Intermediate
Organosilicon compounds are versatile reagents in organic synthesis, enabling a wide range of carbon-carbon bond-forming reactions. nih.gov The activation of a carbon-silicon bond can proceed through several mechanisms, often involving the interaction of an electrophile with a π-electron system adjacent to the silicon atom, which stabilizes the resulting carbocation intermediate via σ-π conjugation. nih.gov Transition metal catalysis is another powerful strategy, where catalysts based on palladium, nickel, titanium, or zirconium can efficiently promote C-Si bond formation using chlorosilanes and Grignard reagents. nih.gov
While direct applications of this compound in C-C bond formation are not extensively documented, the triphenylsilylethyl moiety it contains can be incorporated into molecules through such reactions. For example, catalytic alkylation reactions of weakly acidic C-H bonds with olefins like triphenylvinylsilane (B98950) can lead to the formation of products containing the 2-(triphenylsilyl)ethyl structural unit. rsc.org This indicates that the core structure of the title compound can be synthesized via silicon-mediated C-C bond formation, establishing it as a potential product or intermediate in such synthetic pathways.
The general utility of organosilanes in these reactions is summarized in the table below, highlighting the diversity of transformations possible.
| Reaction Type | Organosilane Reagent Example | Key Feature |
| Allylation | Allyltrimethylsilane | Forms a new C-C bond by adding an allyl group to an electrophile (e.g., aldehyde, ketone). |
| Vinylation | Vinyltrimethylsilane (B1294299) | Transfers a vinyl group, often used in palladium-catalyzed cross-coupling reactions. |
| Alkynylation | Trimethyl(phenylethynyl)silane | Used in coupling reactions to introduce alkynyl groups. d-nb.info |
| Cyanation | Trimethylsilyl cyanide | A source of the cyanide nucleophile for addition to carbonyls and other electrophiles. |
Silyl ethers are one of the most widely used protecting groups for alcohols in modern organic synthesis. wikipedia.org Their popularity stems from their ease of installation, stability under a range of reaction conditions, and selective removal under mild protocols. wikipedia.org The steric and electronic properties of the silyl group can be fine-tuned by varying the substituents on the silicon atom, which allows for differential protection of multiple hydroxyl groups within the same molecule. wikipedia.orgfishersci.ca
Common silylating agents are typically silyl halides (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride) or silyl triflates, which react with alcohols in the presence of a base. wikipedia.orggelest.com this compound itself is not a silylating agent, as it lacks the necessary leaving group (like a halide) to transfer a silyl group to an alcohol.
However, the trimethylsilyl (TMS) and triphenylsilyl moieties within its structure are components of common protecting groups. A particularly important application of silyl groups in protecting group chemistry is the formation of silyl enol ethers from ketones or aldehydes. wikipedia.org Silyl enol ethers are versatile intermediates, serving as enolate equivalents in numerous C-C bond-forming reactions, such as the Mukaiyama aldol (B89426) addition. wikipedia.orgresearchgate.net They are generally prepared by reacting a carbonyl compound that can be enolized with a silyl electrophile and a base. wikipedia.org
The table below compares several common silyl protecting groups, highlighting the diversity available for synthetic chemists.
| Silyl Group | Abbreviation | Common Reagent | Relative Acid Stability | Relative Base Stability |
| Trimethylsilyl | TMS | TMS-Cl | 1 | 1 |
| Triethylsilyl | TES | TES-Cl | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS / TBDMS | TBS-Cl | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | TIPS-Cl | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl | 5,000,000 | 20,000 |
| (Data adapted from Wikipedia on Silyl ethers) wikipedia.org |
Interfacial Chemistry and Surface Modification via Silane Coupling
Silane coupling agents are essential in materials science for modifying surfaces and promoting adhesion between dissimilar materials, such as inorganic fillers and organic polymer matrices. manchester.ac.uknbinno.com The general structure of a silane coupling agent is R-Si(X)₃, where 'R' is an organofunctional group compatible with the organic matrix, and 'X' is a hydrolyzable group, such as an alkoxy or chloro group. shinetsusilicone-global.com
The mechanism of surface modification involves three primary steps:
Hydrolysis: The alkoxy groups (e.g., methoxy, ethoxy) on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. nbinno.com
Condensation: These silanol groups can condense with each other to form oligomeric siloxanes.
Bonding: The silanol groups (from the silane or its oligomers) form covalent bonds (Si-O-Substrate) with hydroxyl groups present on the surface of an inorganic substrate (like silica, glass, or metal oxides). nbinno.comsinosil.com
This process creates a durable chemical bridge at the interface, enhancing the performance and longevity of composite materials. nbinno.com this compound, with the chemical formula C₂₃H₂₈Si₂ globalchemmall.com, is not a conventional silane coupling agent. It lacks the hydrolyzable alkoxy or chloro groups required for the hydrolysis and covalent bonding steps central to the silane coupling mechanism. Its structure, featuring two silicon atoms linked by an ethylene (B1197577) bridge and bearing non-hydrolyzable methyl and phenyl groups, renders it chemically inert for this type of surface modification. While it could potentially be physisorbed onto a surface, it cannot form the robust covalent linkages characteristic of true coupling agents. researchgate.net
Future Research Directions and Emerging Trends for Trimethyl 2 Triphenylsilyl Ethyl Silane
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic methodologies for bifunctional organosilanes often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. mdpi.comnih.gov Future research will likely prioritize the development of more sustainable and atom-economical synthetic pathways to Trimethyl[2-(triphenylsilyl)ethyl]silane.
Key areas of investigation will include:
Catalytic C-H Silylation: Direct C-H activation and silylation represent a highly efficient strategy for forming carbon-silicon bonds, minimizing the need for pre-functionalized starting materials. researchgate.netsnnu.edu.cn Research could focus on developing selective catalysts for the direct silylation of a triphenylsilylethane precursor with a trimethylsilylating agent, or vice-versa.
Hydrosilylation of Vinylsilanes: A plausible and efficient route involves the hydrosilylation of vinyltriphenylsilane with trimethylsilane, or vinyltrimethylsilane (B1294299) with triphenylsilane (B1312308). rsc.orgresearchgate.netrsc.org Future work could optimize catalysts, particularly those based on earth-abundant metals, to improve reaction efficiency and selectivity under milder conditions. bohrium.comacs.org
Dehydrocoupling Reactions: Catalytic dehydrocoupling of amines and silanes is an emerging sustainable method for Si-N bond formation. rsc.org Adapting this methodology for C-Si bond formation could provide a novel, waste-reducing synthetic route.
Mechanochemistry: The use of mechanical force to induce chemical reactions offers a solvent-free and energy-efficient alternative to traditional synthesis. researchgate.net Exploring mechanochemical routes for the synthesis of this compound could significantly enhance the sustainability of its production.
A comparative analysis of potential sustainable synthetic routes is presented in Table 1.
| Synthetic Route | Potential Advantages | Key Research Challenges | Relevant Precursors |
| Catalytic C-H Silylation | High atom economy, reduced waste | Catalyst selectivity and efficiency | Triphenylsilylethane, Trimethylsilylating agent |
| Hydrosilylation | High efficiency, good functional group tolerance | Development of earth-abundant metal catalysts | Vinyltriphenylsilane, Trimethylsilane |
| Dehydrocoupling | Generation of H2 as the only byproduct | Adaptation for C-Si bond formation | Appropriate silyl (B83357) and hydrocarbon precursors |
| Mechanochemistry | Solvent-free, energy-efficient | Optimization of reaction conditions | Solid-state precursors |
Exploration of Novel Reactivity Patterns and Mechanistic Discoveries
The electronic and steric properties of the two different silyl groups in this compound suggest a rich and underexplored reactivity profile. Future research is expected to delve into the nuanced chemical behavior of this molecule.
The β-Silicon Effect: The presence of a silicon atom at the β-position to a developing positive charge can have a profound stabilizing effect, influencing the outcome of chemical reactions. scispace.comchemrxiv.orgacs.orgresearchgate.netacs.org The ethyl bridge in this compound provides a perfect scaffold to study the interplay and potential competing influences of the trimethylsilyl (B98337) and triphenylsilyl groups on reactions involving carbocationic intermediates.
Selective Bond Cleavage: A key area of investigation will be the selective cleavage of one of the C-Si bonds. The differential steric hindrance and electronic effects of the trimethylsilyl and triphenylsilyl groups could be exploited to achieve selective reactions at either end of the molecule, opening up avenues for stepwise functionalization.
Thermal and Photochemical Reactions: Systematic studies on the thermal and photochemical behavior of this compound could reveal novel rearrangement or fragmentation pathways, leading to the synthesis of new organosilicon compounds. nih.gov
Integration into Advanced Functional Materials and Nanotechnology
Organosilicon compounds are integral to the development of advanced materials due to their unique properties such as thermal stability, hydrophobicity, and low surface energy. nbinno.comwiley-vch.de this compound, with its distinct functionalities, is a promising candidate for incorporation into a variety of materials.
Silyl-Modified Polymers (SMPs): The incorporation of this compound into polymer backbones could lead to the development of novel SMPs with tailored properties. onlytrainings.comwikipedia.orgspecialchem.comadhesivesandcoatings.comcaplinq.com The bulky triphenylsilyl group could enhance thermal stability and rigidity, while the smaller trimethylsilyl group could influence processability and surface properties. These materials could find applications as high-performance adhesives, sealants, and coatings. onlytrainings.comadhesivesandcoatings.com
Surface Modification: Organosilanes are widely used to modify the surfaces of inorganic materials like silica (B1680970) and metal oxides. conicet.gov.arajol.inforesearchgate.net this compound could be used to create surfaces with unique wetting and adhesion properties. The differential reactivity of the two silyl groups might allow for hierarchical surface functionalization.
Nanomaterials: The molecule could serve as a building block for the synthesis of well-defined organosilicon nanomaterials or as a surface ligand for nanoparticles, imparting specific functionalities and improving their dispersibility in various media. conicet.gov.ar
Potential applications in advanced materials are summarized in Table 2.
| Application Area | Potential Role of this compound | Resulting Material Properties |
| Silyl-Modified Polymers | Monomer or additive | Enhanced thermal stability, tunable mechanical properties, improved adhesion |
| Surface Coatings | Surface modifying agent | Increased hydrophobicity, improved scratch resistance, tailored refractive index |
| Nanocomposites | Dispersant or functional filler | Improved filler-matrix interaction, enhanced mechanical strength |
Applications in Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. symeres.comlabpartnering.orgnih.govresearchgate.net Future research will likely explore the synthesis of this compound using flow chemistry.
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could enable better control over reaction parameters, leading to higher yields and purity. labpartnering.org This would be particularly advantageous for exothermic reactions like hydrosilylation.
Automated Reaction Optimization: Automated synthesis platforms can be employed to rapidly screen reaction conditions and catalysts for the synthesis of this compound, accelerating the development of optimized synthetic protocols.
Deepening Computational Understanding for Rational Design
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work. nih.gov In the context of this compound, computational studies can offer significant insights.
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for the synthesis and reactions of the molecule, providing a deeper understanding of the underlying mechanisms, including the β-silicon effect. nih.gov
Prediction of Material Properties: Molecular modeling can be employed to predict the properties of polymers and materials incorporating this compound, aiding in the rational design of new functional materials.
Spectroscopic Analysis: Computational methods can assist in the interpretation of spectroscopic data (e.g., NMR, IR), confirming the structure and purity of the synthesized compound.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in fundamental chemistry and the development of innovative technologies.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Trimethyl[2-(triphenylsilyl)ethyl]silane in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). In case of spills, neutralize with inert adsorbents like vermiculite and dispose of as hazardous waste .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use and NMR spectroscopy to confirm the presence of trimethylsilyl and triphenylsilyl groups. Compare spectral data with known analogs (e.g., 1,2-Bis(trimethylsilyl)benzene, NMR δ: 6–12 ppm for trimethylsilyl). Mass spectrometry (HRMS) can validate molecular weight (e.g., exact mass for CHSi: ~370.18 g/mol) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) in airtight containers at 2–8°C. Monitor for discoloration or precipitate formation, which may indicate decomposition. Avoid prolonged exposure to moisture or light, as silanes often hydrolyze in humid conditions .
Advanced Research Questions
Q. How does the steric bulk of the triphenylsilyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The triphenylsilyl group acts as a steric shield, reducing undesired side reactions (e.g., β-hydride elimination in Heck reactions). Design experiments using bulky ligands (e.g., tri-tert-butylphosphine) to enhance selectivity. Compare reaction yields with less hindered analogs (e.g., triethylsilane) to quantify steric effects .
Q. What analytical strategies resolve contradictions in reported decomposition products of silane derivatives?
- Methodological Answer : Use thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) to identify decomposition pathways under controlled conditions. Cross-reference with computational models (e.g., DFT calculations) to predict thermal stability. Validate findings against multiple SDS sources to address discrepancies .
Q. How can this compound be functionalized for use in polymer or dendrimer synthesis?
- Methodological Answer : Employ hydrosilylation reactions with alkenes/alkynes using Karstedt’s catalyst (Pt-divinyltetramethyldisiloxane). Monitor reaction progress via FT-IR for Si-H bond disappearance (~2100 cm). Alternatively, lithiation at the ethyl spacer enables nucleophilic substitutions for branching .
Q. What mechanistic insights can be gained from studying hydrolysis kinetics of this compound?
- Methodological Answer : Conduct pH-dependent hydrolysis experiments in buffered solutions (pH 2–12) and track silanol formation via NMR. Compare rates with analogs (e.g., triphenylsilyl chloride) to assess electronic effects. Use Arrhenius plots to determine activation energy and propose a hydrolysis mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
